Welcome to the BenchChem Online Store!
molecular formula C10H5ClN4OS B8717225 2-[5-(3-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]pyrazine

2-[5-(3-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No. B8717225
M. Wt: 264.69 g/mol
InChI Key: RNQCVXCGGASCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07041685B2

Procedure details

The title compound was prepared from pyrazine-2-amidoxime (42.2 mg, 0.306 mmol) and 3-chloro-thiophene-2-carbonyl chloride (55 mg, 0.30 mmol) similar to Example 16, and yielded 67.4 mg (84%) of white solid. 1H NMR (CDCl3): 9.45 (d, J=1.37 Hz, 1H), 8.81 (dd, J=2.48, 1.65 Hz, 1H), 8.77 (d, J=2.47 Hz, 1H), 7.66 (d, J=4.95 Hz, 1H), 7.16 (d, J=5.50 Hz, 1H).
Quantity
42.2 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7](=[N:9][OH:10])[NH2:8].[Cl:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17](Cl)=O>>[Cl:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17]1[O:10][N:9]=[C:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[N:8]=1

Inputs

Step One
Name
Quantity
42.2 mg
Type
reactant
Smiles
N1=C(C=NC=C1)C(N)=NO
Name
Quantity
55 mg
Type
reactant
Smiles
ClC1=C(SC=C1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(SC=C1)C1=NC(=NO1)C1=NC=CN=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 67.4 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.